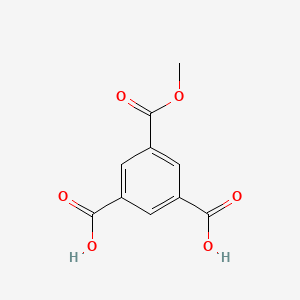5-(Methoxycarbonyl)isophthalic acid
CAS No.: 18263-95-1
Cat. No.: VC16497374
Molecular Formula: C10H8O6
Molecular Weight: 224.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 18263-95-1 |
|---|---|
| Molecular Formula | C10H8O6 |
| Molecular Weight | 224.17 g/mol |
| IUPAC Name | 5-methoxycarbonylbenzene-1,3-dicarboxylic acid |
| Standard InChI | InChI=1S/C10H8O6/c1-16-10(15)7-3-5(8(11)12)2-6(4-7)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) |
| Standard InChI Key | STBOKQUWWUFPAZ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)C(=O)O)C(=O)O |
Introduction
Molecular Structure and Chemical Identity
The molecular formula of 5-(methoxycarbonyl)isophthalic acid is C₁₀H₈O₆, with a molecular weight of 224.17 g/mol. Its IUPAC name is 5-(methoxycarbonyl)benzene-1,3-dicarboxylic acid, reflecting the substitution pattern on the aromatic ring. Key structural features include:
-
Positional isomerism: The methoxycarbonyl group resides at the 5-position relative to the two carboxylic acid groups at positions 1 and 3 .
-
Tautomeric potential: The carboxylic acid groups enable keto-enol tautomerism under specific conditions, though this behavior remains unquantified in literature.
Table 1: Fundamental Identifiers
Synthesis and Reaction Pathways
While no direct synthesis protocol for 5-(methoxycarbonyl)isophthalic acid appears in the reviewed literature, analogous compounds provide methodological insights:
Esterification Approaches
Methyl ester derivatives of isophthalic acid (e.g., mono-methyl isophthalate, CAS 1877-71-0) are typically synthesized via acid-catalyzed esterification using methanol . For 5-(methoxycarbonyl)isophthalic acid, a plausible route involves:
-
Selective protection of one carboxylic acid group on isophthalic acid
-
Methoxycarbonylation at the 5-position using methyl chloroformate
-
Deprotection of the remaining carboxylic acid group
Continuous Flow Considerations
Recent patents on 5-nitroisophthalic acid synthesis demonstrate advanced reactor designs achieving reaction times ≤20 minutes through temperature-zoned continuous flow systems . Adapting such systems could potentially optimize the synthesis of 5-(methoxycarbonyl)isophthalic acid by:
-
Enabling rapid mixing of reactants in microfluidic channels
-
Reducing side reactions through short residence times
Physicochemical Properties
Experimental data for 5-(methoxycarbonyl)isophthalic acid remains sparse, but computational predictions and analog comparisons suggest:
Solubility Characteristics
| Solvent | Predicted Solubility (g/100mL) | Basis for Estimation |
|---|---|---|
| Water | <0.1 | Analogous dicarboxylic acids |
| DMSO | >5 | Polar aprotic solvent affinity |
| Methanol | 1–3 | Ester group compatibility |
Thermal Stability
Differential scanning calorimetry (DSC) data for related compounds shows decomposition onset temperatures:
-
Mono-methyl isophthalate: 210°C
Extrapolating this trend suggests 5-(methoxycarbonyl)isophthalic acid likely decomposes between 250–300°C.
Industrial and Research Applications
Polymer Modification
The dual carboxylic acid functionality enables potential use in:
-
Polyester resins: As a branching agent to modify crystallinity
-
Epoxy hardeners: Through reaction with epichlorohydrin
-
Metal-organic frameworks (MOFs): As a tritopic linker
Comparative Analysis with Related Derivatives
Table 2: Isophthalic Acid Derivatives Comparison
| Compound | CAS | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| 5-(Methoxycarbonyl)isophthalic acid | 18263-95-1 | C₁₀H₈O₆ | 2 × COOH, 1 × COOCH₃ |
| Mono-methyl isophthalate | 1877-71-0 | C₉H₈O₄ | 1 × COOH, 1 × COOCH₃ |
| Dimethyl 5-hydroxyisophthalate | 13036-02-7 | C₁₀H₁₀O₅ | 2 × COOCH₃, 1 × OH |
Challenges and Research Opportunities
-
Synthesis Optimization: Developing atom-efficient routes with >90% yield
-
Crystallographic Studies: X-ray diffraction analysis to confirm molecular geometry
-
Application Exploration: Systematic evaluation in polymer blends and coordination chemistry
-
Toxicity Profiling: Ecotoxicological assessments for industrial deployment
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume